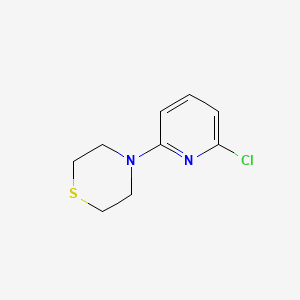

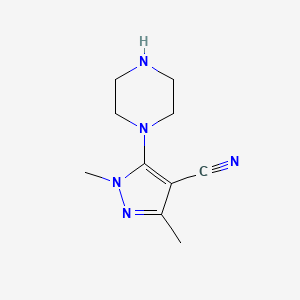

![molecular formula C26H27ClFN3O3 B1429059 example 31 (24) [WO2012005227] CAS No. 1354804-04-8](/img/structure/B1429059.png)

example 31 (24) [WO2012005227]

説明

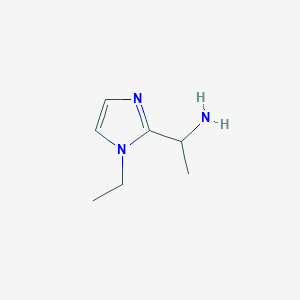

Example 31 (24) , as described in patent WO2012005227 , belongs to the class of synthetic organic compounds . It is specifically identified as a selective autotaxin (ATX, ENPP2) inhibitor . Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in various cellular processes. By inhibiting ATX, Ex_31 may modulate LPA signaling pathways.

科学的研究の応用

Big Data in Scientific Research

Scientific research is increasingly utilizing big data, as vast amounts of data can be generated in a single experiment. This data is then subjected to complex analytics to derive meaningful outcomes. A notable example of big data application in scientific research is the discovery of the Higgs boson particle, which has propelled further exploration of the universe (Krishnan, 2020).

Non-Euclidean Data in Research

Many scientific fields study data with non-Euclidean underlying structures, such as social networks, sensor networks, and functional networks in brain imaging. Geometric data from these fields are often large and complex, presenting significant challenges that are being addressed through advanced machine-learning techniques like deep neural networks (Bronstein et al., 2016).

Database Coverage in Scientific Research

The coverage of scholarly journals by major databases like Web of Science (WoS) and Scopus plays a critical role in bibliometric analyses, which are often used for research evaluation. However, biases in these databases can favor certain fields, languages, and regions, potentially influencing research evaluation and policy-making (Mongeon & Paul-Hus, 2015).

Challenges of Bibliometric Data

Handling bibliometric data presents its own set of challenges, including the need to accurately interpret data within its specific context and the potential for biases in research evaluation. The complexity and potential biases associated with bibliometric indicators necessitate careful and ethical use, especially when such data inform research evaluation and policy (Marx & Bornmann, 2014).

特性

IUPAC Name |

4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN3O3/c27-19-8-7-18(22(28)13-19)14-31-23-15-30(11-9-20(23)21-2-1-10-29-25(21)31)24(32)12-16-3-5-17(6-4-16)26(33)34/h1-2,7-8,10,13,16-17H,3-6,9,11-12,14-15H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKUKGCKNRLOSDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)N2CCC3=C(C2)N(C4=C3C=CC=N4)CC5=C(C=C(C=C5)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

example 31 (24) [WO2012005227] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

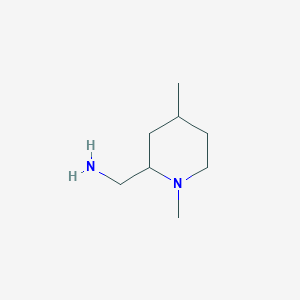

![1-[(4-Methylpiperazin-1-yl)methyl]-6-azaspiro[2.5]octane](/img/structure/B1428979.png)

![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)

![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)

![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)